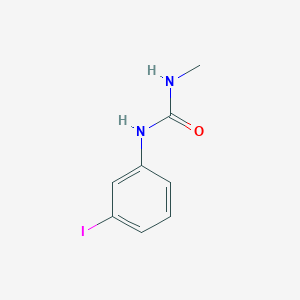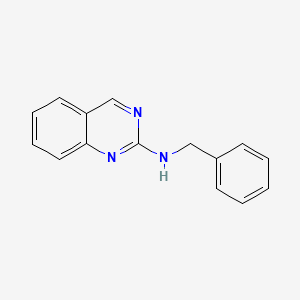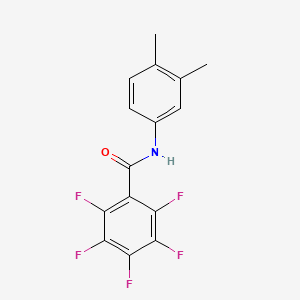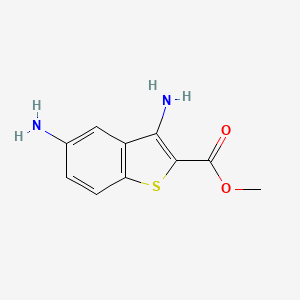
1-(3-Iodophenyl)-3-methylurea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Iodophenyl)-3-methylurea, also known as IMU, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. IMU is a white crystalline solid that is soluble in organic solvents like chloroform, acetone, and methanol. This compound has a molecular formula of C8H9IN2O and a molecular weight of 280.08 g/mol.
科学研究应用
1-(3-Iodophenyl)-3-methylurea has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, 1-(3-Iodophenyl)-3-methylurea has been investigated as a potential anticancer agent. Studies have shown that 1-(3-Iodophenyl)-3-methylurea exhibits cytotoxic activity against various cancer cell lines, including breast, lung, and colon cancer cells. In addition, 1-(3-Iodophenyl)-3-methylurea has been shown to induce apoptosis in cancer cells by activating the caspase pathway.
In biochemistry, 1-(3-Iodophenyl)-3-methylurea has been used as a tool to study the mechanism of action of various enzymes. For example, 1-(3-Iodophenyl)-3-methylurea has been used as a substrate for the enzyme urease, which catalyzes the hydrolysis of urea to ammonia and carbon dioxide. By studying the kinetics of the reaction, researchers can gain insights into the mechanism of action of the enzyme.
In materials science, 1-(3-Iodophenyl)-3-methylurea has been used as a building block for the synthesis of novel materials. For example, 1-(3-Iodophenyl)-3-methylurea has been used as a precursor for the synthesis of metal-organic frameworks (MOFs), which are porous materials that have potential applications in gas storage, separation, and catalysis.
作用机制
The mechanism of action of 1-(3-Iodophenyl)-3-methylurea is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. Studies have shown that 1-(3-Iodophenyl)-3-methylurea inhibits the activity of the enzyme carbonic anhydrase, which plays a critical role in the regulation of acid-base balance in the body. In addition, 1-(3-Iodophenyl)-3-methylurea has been shown to inhibit the activity of the enzyme urease, which is involved in the metabolism of urea in the body.
Biochemical and Physiological Effects:
1-(3-Iodophenyl)-3-methylurea has been shown to have various biochemical and physiological effects. In vitro studies have shown that 1-(3-Iodophenyl)-3-methylurea exhibits cytotoxic activity against cancer cells, induces apoptosis, and inhibits the activity of various enzymes. In addition, 1-(3-Iodophenyl)-3-methylurea has been shown to have anti-inflammatory and analgesic effects.
实验室实验的优点和局限性
One of the main advantages of 1-(3-Iodophenyl)-3-methylurea is its versatility. 1-(3-Iodophenyl)-3-methylurea can be used as a building block for the synthesis of various compounds, including anticancer agents and MOFs. In addition, 1-(3-Iodophenyl)-3-methylurea is relatively easy to synthesize and purify, making it a convenient tool for laboratory experiments.
One of the limitations of 1-(3-Iodophenyl)-3-methylurea is its toxicity. 1-(3-Iodophenyl)-3-methylurea has been shown to be toxic to cells at high concentrations, which can limit its use in certain experiments. In addition, 1-(3-Iodophenyl)-3-methylurea can be difficult to handle due to its sensitivity to air and moisture.
未来方向
For research on 1-(3-Iodophenyl)-3-methylurea include the development of novel anticancer agents and the synthesis of novel MOFs.
合成方法
The synthesis of 1-(3-Iodophenyl)-3-methylurea involves the reaction of 3-iodoaniline with methyl isocyanate in the presence of a catalyst. The reaction proceeds via nucleophilic substitution, and the product is obtained in high yield. The purity of the product can be improved by recrystallization from a suitable solvent.
属性
IUPAC Name |
1-(3-iodophenyl)-3-methylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9IN2O/c1-10-8(12)11-7-4-2-3-6(9)5-7/h2-5H,1H3,(H2,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUAHNEGPJASMCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)NC1=CC(=CC=C1)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9IN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Iodophenyl)-3-methylurea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[(Benzoylamino)methyl]cyclohexanecarboxylic acid](/img/structure/B7464743.png)





![3-(4-Chlorophenyl)-11,12-difluoro-1,9-diazatetracyclo[7.6.1.04,16.010,15]hexadeca-2,4(16),10(15),11,13-pentaene](/img/structure/B7464788.png)
![5-[2-[2-(Methylamino)phenyl]propan-2-yl]-1,2-dihydropyrazol-3-one](/img/structure/B7464794.png)

![N-[2-(6-methoxy-1H-indol-3-yl)ethyl]prop-2-enamide](/img/structure/B7464800.png)

